3-[4-(Trifluoromethoxy)phenyl]butanamide
Description
Contextual Significance of Butanamide Scaffolds in Organic and Medicinal Chemistry
The butanamide scaffold is a derivative of butyric acid and is characterized by a carbonyl group linked to a nitrogen atom. ontosight.aiontosight.ai This amide structure is a fundamental component in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. ontosight.ai The presence of the amide bond allows for hydrogen bonding, which can be crucial for molecular interactions with biological targets like enzymes and receptors. ontosight.ai Butanamide derivatives have been extensively studied and have shown potential for a range of applications, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai The versatility of the butanamide backbone allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to achieve desired biological or chemical functions. ontosight.ai
Importance of Trifluoromethoxy Substitution in Modulating Molecular Properties for Research Applications
The introduction of fluorine-containing groups is a key strategy in modern drug design, and the trifluoromethoxy group (-OCF3) is of particular interest. nih.gov This substituent significantly alters a molecule's physicochemical properties in ways that are often beneficial for research applications. The trifluoromethoxy group is highly lipophilic, a property that can enhance a molecule's ability to cross cellular membranes and improve its bioavailability. mdpi.combeilstein-journals.org
Furthermore, the carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation. mdpi.com This increased metabolic stability can lead to a longer half-life for a potential drug candidate. mdpi.com The strong electron-withdrawing nature of the trifluoromethoxy group also influences the electronic properties of the molecule, which can affect its binding affinity to biological targets. mdpi.comwechemglobal.com By combining the lipophilicity of the moiety with the polarity of the oxygen atom, the trifluoromethoxy group allows for the fine-tuning of molecular properties to optimize for specific research goals. mdpi.com
| Property Modified | Effect of -OCF3 Group | Implication in Research |
|---|---|---|
| Lipophilicity | Increases lipophilicity (hydrophobicity). mdpi.com | Can improve membrane permeability and bioavailability. mdpi.com |
| Metabolic Stability | High due to the strong C-F bond. mdpi.com | Reduces metabolic degradation, potentially increasing in vivo half-life. mdpi.com |
| Electronic Properties | Strongly electron-withdrawing. mdpi.comwechemglobal.com | Modulates target binding affinity and acidity/basicity of the molecule. |
| Binding Interactions | Can alter and strengthen interactions with biological targets. nih.gov | Enhances binding selectivity and overall potency of a compound. mdpi.com |
Overview of Related Butanamide and Trifluoromethoxyphenyl Derivatives in Academic Literature
The scientific literature contains numerous examples of compounds that feature either the butanamide scaffold or a trifluoromethoxyphenyl group, highlighting the research interest in these moieties.
3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide : This compound, a close structural relative with a trifluoromethyl (-CF3) group instead of trifluoromethoxy, serves as a key intermediate in the synthesis of Teriflunomide, a drug used to treat multiple sclerosis. nih.govgoogle.com Its study is primarily focused on process chemistry and optimization of synthetic routes. google.com
N-hydroxy-N-methyl 4-(2,3-bis-(4-methoxyphenyl)-thiophen-5-yl)butanamide : This complex butanamide derivative was investigated as a dual inhibitor of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, making it a potential agent for treating pain and inflammation. nih.gov
4-oxo-4-phenyl-N-[[4-(trifluoromethoxy)phenyl]methyl]butanamide : This molecule incorporates the 4-(trifluoromethoxy)phenyl group, demonstrating its use as a building block in the synthesis of more complex chemical structures for potential research applications. guidechem.com
(Trifluoromethoxy)phenylboronic Acids : These compounds have been studied for their physicochemical properties and potential antimicrobial activity. nih.gov Research on these molecules shows how the trifluoromethoxy group influences acidity and molecular structure, which can be valuable for designing new compounds. nih.gov
Hypothesized Research Trajectories for 3-[4-(Trifluoromethoxy)phenyl]butanamide
Given the established significance of its structural components, several research trajectories can be hypothesized for this compound. The compound represents a logical next step in molecular exploration, combining a biologically relevant scaffold with a property-enhancing substituent.
Potential research directions could include:
Screening for Biological Activity : Based on the known activities of other butanamide derivatives, this compound could be screened against various biological targets. ontosight.aiontosight.ai Areas of interest might include enzyme inhibition assays (e.g., for kinases, proteases, or cyclooxygenases) or receptor binding studies.
Lead Compound for Medicinal Chemistry : The molecule could serve as a foundational structure or "lead compound." The butanamide and phenyl rings offer multiple sites for further chemical modification, allowing for the creation of a library of related compounds. This library could then be used to explore structure-activity relationships (SAR) to develop more potent and selective agents.
Investigation of Physicochemical Properties : A detailed study of the compound's properties, such as its solubility, metabolic stability, and permeability, would be valuable. This data would provide a direct understanding of how the combination of the butanamide scaffold and the trifluoromethoxy group performs, offering insights for the design of future molecules.
Use as a Synthetic Building Block : The compound could be utilized as an intermediate in the synthesis of more complex molecules, leveraging the unique properties conferred by the trifluoromethoxy-phenyl group.
The convergence of a proven scaffold with a functionally important substituent makes this compound a molecule of significant interest for further chemical and biological investigation.
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-7(6-10(15)16)8-2-4-9(5-3-8)17-11(12,13)14/h2-5,7H,6H2,1H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTUQYCQTZUUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N)C1=CC=C(C=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 3 4 Trifluoromethoxy Phenyl Butanamide
Enantioselective and Diastereoselective Synthesis Approaches to 3-[4-(Trifluoromethoxy)phenyl]butanamide
Achieving stereochemical purity is a critical objective in the synthesis of chiral molecules like this compound. Enantioselective and diastereoselective methods are employed to control the three-dimensional arrangement of atoms, yielding specific stereoisomers.
Chiral catalysis is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically enriched compounds from prochiral precursors. For the synthesis of this compound, a key strategy involves the asymmetric hydrogenation of an unsaturated precursor, such as 3-[4-(trifluoromethoxy)phenyl]but-2-enamide. This transformation can be achieved using transition metal catalysts complexed with chiral ligands.
Highly efficient catalysts for the asymmetric hydrogenation of related cyclic and acyclic imines often employ metals like iridium, rhodium, or palladium paired with chiral phosphine (B1218219) ligands such as BINAP or SIPHOS derivatives. nih.gov For instance, iridium complexes have demonstrated high activity and enantioselectivity in the hydrogenation of N-aryl imines. nih.gov A hypothetical, yet highly plausible, catalytic cycle would involve the coordination of the catalyst to the C=C double bond of the butenamide precursor, followed by the stereoselective delivery of hydrogen, guided by the chiral ligand environment.
Organocatalysis presents an alternative to metal-based systems. Chiral phosphoric acids, for example, have been successfully used to catalyze enantioselective reactions, including those for the synthesis of chiral amides. researchgate.net These catalysts function by activating the substrate through hydrogen bonding, creating a chiral environment that directs the approach of the reacting species.
Table 1: Representative Chiral Catalyst Systems for Asymmetric Synthesis This table presents catalyst systems applicable to the asymmetric synthesis of chiral amides and amines, which could be adapted for the target molecule.
| Catalyst Type | Metal/Core | Chiral Ligand Example | Typical Reaction | Potential Application |
|---|---|---|---|---|
| Transition Metal Complex | Iridium (Ir) | (S,S)-f-Binaphane | Asymmetric Hydrogenation of Imines | Hydrogenation of 3-[4-(trifluoromethoxy)phenyl]but-2-enamide |
| Transition Metal Complex | Rhodium (Rh) | (S)-BINAP | Asymmetric Conjugate Addition | Addition of an organometallic reagent to a crotonamide (B15916) |
| Organocatalyst | N/A | Chiral Phosphoric Acid (CPA) | Kinetic Resolution / Cyclizations | Enantioselective desymmetrization or cyclization reactions |
The trifluoromethoxy group (–OCF3) is a powerful electron-withdrawing substituent that can influence a molecule's reactivity and physicochemical properties. While its direct participation in stereochemical control is less pronounced than that of more sterically demanding groups, its electronic effects are significant. The –OCF3 group can affect the electronic nature of intermediates and transition states, which can, in turn, influence the stereochemical outcome of a reaction.
Stereocontrol in the construction of the butanamide backbone is typically achieved by the choice of catalyst or chiral auxiliary. For example, in a conjugate addition route, where a nucleophile adds to an α,β-unsaturated amide, the stereochemistry is dictated by the chiral catalyst that coordinates to the substrate. Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated amides has been shown to proceed with high enantioselectivity. organic-chemistry.org In this approach, a chiral rhodium catalyst would guide the addition of a suitable nucleophile to a derivative of crotonamide to establish the chiral center at the C3 position.
Furthermore, stereodivergent synthesis strategies can be employed to access different diastereomers of a product. nih.gov By carefully selecting reagents and reaction conditions, it is possible to favor the formation of one diastereomer over another, providing access to a range of stereochemically distinct compounds for further investigation.
Novel Synthetic Pathways for the Butanamide Moiety
The construction of the butanamide core is a central challenge in the synthesis of the target molecule. Modern synthetic chemistry offers a variety of efficient and robust methods for forming this structural unit.
The final step in the synthesis of this compound is often the formation of the amide bond. This involves coupling the corresponding carboxylic acid, 3-[4-(trifluoromethoxy)phenyl]butanoic acid, with ammonia (B1221849) or an ammonia equivalent. While direct thermal amidation is possible, it often requires harsh conditions. Consequently, a wide array of coupling reagents has been developed to facilitate this transformation under milder conditions. ucl.ac.uk
These reagents work by activating the carboxylic acid, converting the hydroxyl group into a better leaving group. Common classes of coupling reagents include carbodiimides (e.g., EDC), uronium/aminium salts (e.g., COMU, HATU), and phosphonium (B103445) salts. researchgate.netluxembourg-bio.com The choice of reagent can significantly impact yield, reaction time, and the suppression of side reactions like epimerization at adjacent stereocenters. For instance, COMU combined with a base like collidine and TPTU with N-methylimidazole (NMI) have been shown to be highly effective for coupling anilines, while the combination of DIC with HOPO offers a broad substrate scope, even for sterically hindered acids. luxembourg-bio.com
Table 2: Comparison of Modern Amide Coupling Reagents This table summarizes the performance of selected reagents for the coupling of various carboxylic acids and amines, highlighting their potential utility.
| Coupling Reagent | Additive/Base | Key Advantages | Noted Limitations | Reference |
|---|---|---|---|---|
| COMU | Collidine | Effective for aniline (B41778) coupling | Less effective for sterically hindered acids | luxembourg-bio.com |
| TPTU | NMI | Broad scope, effective for aniline | Less effective for sterically hindered acids | luxembourg-bio.com |
| DMT-MM | N/A | Good performance for secondary amines | Does not readily accept aniline partners | luxembourg-bio.com |
| DIC/HOPO | N/A | Broadest substrate scope, effective for hindered acids | Requires two components | luxembourg-bio.com |
| EDC/Oxyma | Oxyma | Water-compatible, common in peptide synthesis | Can lead to N-acylurea byproduct if not optimized | researchgate.netluxembourg-bio.com |
Building the four-carbon butanamide chain with the correct substitution pattern can be achieved through several strategic bond-forming reactions. One effective method is the conjugate addition (or Michael addition) to an α,β-unsaturated carbonyl compound. srce.hr A plausible route involves the 1,4-addition of an organometallic reagent containing the 4-(trifluoromethoxy)phenyl group to a derivative of crotonic acid or crotonamide. For example, an organocuprate reagent, prepared from the corresponding organolithium or Grignard reagent, could be added to methyl crotonate. This would form the C-C bond at the desired C3 position, creating the 3-arylbutanoate skeleton, which can then be converted to the target amide.
Another powerful strategy is the rhodium-catalyzed 1,4-addition of an arylboronic acid to an acrylic acid derivative. This method is advantageous as it often proceeds in aqueous media with a broad tolerance for different functional groups. organic-chemistry.org Applying this to the current synthesis, 4-(trifluoromethoxy)phenylboronic acid could be added to crotonic acid in the presence of a rhodium catalyst to form the precursor 3-[4-(trifluoromethoxy)phenyl]butanoic acid directly.
Incorporation of the 4-(Trifluoromethoxy)phenyl Moiety
The 4-(trifluoromethoxy)phenyl group is a key structural feature. Its incorporation relies on the availability of versatile chemical building blocks and efficient cross-coupling methodologies.
A primary building block for this purpose is 4-(trifluoromethoxy)phenylboronic acid. sigmaaldrich.comchemimpex.com This compound is typically synthesized by reacting a Grignard reagent, 4-(trifluoromethoxy)phenylmagnesium bromide (formed from 1-bromo-4-(trifluoromethoxy)benzene), or an organolithium reagent with a trialkyl borate (B1201080) like trimethyl borate, followed by acidic hydrolysis. chemicalbook.com
Once prepared, 4-(trifluoromethoxy)phenylboronic acid is an excellent partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. wikipedia.orglibretexts.org This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds between sp²-hybridized centers. organic-chemistry.orgharvard.edu To construct the skeleton of the target molecule, the boronic acid can be coupled with a substrate containing the four-carbon butanamide precursor functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate, at the appropriate position. wikipedia.orgnih.gov For instance, coupling 4-(trifluoromethoxy)phenylboronic acid with ethyl 3-bromobutanoate would yield ethyl 3-[4-(trifluoromethoxy)phenyl]butanoate, a direct precursor to the required carboxylic acid. The Suzuki reaction is renowned for its high functional group tolerance and generally high yields, making it an ideal choice for complex molecule synthesis. harvard.edu
Precursor Synthesis of 4-(Trifluoromethoxy)aniline (B150132) Derivatives
A common industrial synthesis process for 4-(trifluoromethoxy)aniline begins with trifluoromethoxybenzene. This starting material undergoes nitration using a mixture of nitric acid and concentrated sulfuric acid. The reaction temperature is carefully controlled to favor the formation of the para-substituted product, 4-nitrotrifluoromethoxybenzene, over the ortho isomer. Following the nitration, the nitro group is reduced to an amine, yielding the desired 4-(trifluoromethoxy)aniline. This reduction can be achieved through various methods, including catalytic hydrogenation or using metal catalysts in the presence of a hydrogen source.
Molecules containing the trifluoromethoxy (OCF3) group often exhibit desirable pharmacological properties. However, the synthesis of trifluoromethoxylated aromatic compounds can be challenging, sometimes requiring harsh reagents. acs.org More advanced and user-friendly protocols for introducing the trifluoromethoxy group onto an aromatic ring have been developed, sometimes utilizing reagents like the Togni reagent II for ortho-trifluoromethoxylation of aniline derivatives. acs.org
The electronic and steric properties conferred by the trifluoromethoxy group at the para position make 4-(trifluoromethoxy)aniline a valuable building block in complex organic synthesis. univ-antilles.fr
Table 1: Synthesis of 4-(Trifluoromethoxy)aniline
| Step | Reactants | Reagents | Key Conditions | Product |
| Nitration | Trifluoromethoxybenzene | Nitric Acid, Sulfuric Acid | 30-45°C | 4-Nitrotrifluoromethoxybenzene |
| Reduction | 4-Nitrotrifluoromethoxybenzene | e.g., H2, Pd/C | Varies | 4-(Trifluoromethoxy)aniline |
Coupling Reactions with Butanamide Synthons
The formation of the amide bond in this compound is achieved by coupling the precursor, 4-(trifluoromethoxy)aniline, with a suitable butanamide synthon. Several established methods for amide bond formation can be employed, each with its own set of advantages and limitations.
One of the most direct methods involves the acylation of 4-(trifluoromethoxy)aniline with butanoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The high reactivity of the acyl chloride generally leads to high yields under mild conditions. Phase transfer catalysts can also be employed to facilitate the reaction between the aniline and the acyl chloride, often resulting in high yields in shorter reaction times.
Alternatively, the amide can be formed directly from butanoic acid and 4-(trifluoromethoxy)aniline using a coupling agent. This approach avoids the need to prepare the acyl chloride separately. A variety of coupling reagents are available, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization if chiral centers are present. For less reactive anilines, stronger coupling agents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA) can be effective. A convenient protocol for the amide coupling of electron-deficient amines involves using EDC and 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of HOBt. nih.gov
Catalytic methods for direct amidation are also gaining prominence. For instance, copper-catalyzed N-arylation of amides offers a pathway for forming the C-N bond. organic-chemistry.org These methods are attractive from a green chemistry perspective as they can reduce the amount of waste generated from stoichiometric coupling agents.
Table 2: Comparison of Coupling Methods for Amide Synthesis
| Method | Butanamide Synthon | Key Reagents/Catalysts | Advantages | Disadvantages |
| Acylation | Butanoyl Chloride | Base (e.g., Triethylamine, K2CO3), optional Phase Transfer Catalyst | High reactivity, generally high yields | Butanoyl chloride is moisture-sensitive |
| Carbodiimide Coupling | Butanoic Acid | EDC, HOBt, DIPEA | Milder conditions, avoids acyl chloride | Generates urea (B33335) byproduct, potential for side reactions |
| Uronium Salt Coupling | Butanoic Acid | TBTU, HATU, DIPEA | High efficiency for less reactive amines | Higher cost of reagents |
| Catalytic Amidation | Butanoic Acid | e.g., Boronic acid derivatives, TiF4 | Atom-efficient, reduced waste | May require higher temperatures or specific catalysts |
Process Intensification and Green Chemistry Principles in Synthesis
The large-scale production of this compound can be significantly improved by applying principles of process intensification and green chemistry. These strategies aim to make chemical processes more efficient, safer, and more environmentally friendly. frontiersin.org
Process Intensification often involves the use of continuous flow chemistry. Flow reactors offer several advantages over traditional batch reactors, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for higher yields and purity. nih.govsci-hub.seeuropa.eu For amide synthesis, continuous flow systems can be used to rapidly mix reagents and control reaction conditions with high precision. nih.govsci-hub.se This is particularly beneficial for highly exothermic reactions, such as acylation with butanoyl chloride. The use of packed-bed reactors with immobilized catalysts is another flow chemistry approach that can simplify product purification and catalyst recycling. nih.gov
Green Chemistry Principles are integral to developing sustainable synthetic routes. Key considerations for the synthesis of this compound include:
Solvent Selection : Traditional amide synthesis often employs hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). rsc.org Green chemistry encourages the use of safer, more sustainable alternatives. bohrium.comrsc.org Recent research has explored the use of biomass-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) for amide bond formation. bohrium.comnih.gov In some cases, reactions can be performed in water, which is the most environmentally benign solvent. acs.org
Catalysis : The use of catalytic methods, as mentioned in the coupling reaction section, is a core principle of green chemistry. Catalytic amidations reduce the generation of stoichiometric waste from coupling agents, leading to a higher atom economy and a lower E-factor (Environmental factor). catalyticamidation.info
By integrating these principles, the synthesis of this compound can be optimized to be not only more efficient and cost-effective but also more sustainable and environmentally responsible.
Advanced Spectroscopic and Structural Elucidation Studies
Conformational Analysis of 3-[4-(Trifluoromethoxy)phenyl]butanamide
No crystallographic data for this compound has been deposited in crystallographic databases. Single-crystal X-ray diffraction would be the definitive method to determine its solid-state conformation, establish the absolute configuration of its chiral center, and analyze the intermolecular interactions (e.g., hydrogen bonding, π-stacking) that dictate its crystal packing arrangement. Such an analysis would provide precise bond lengths, bond angles, and torsion angles.
A full suite of advanced NMR studies is necessary to characterize the dynamic conformational behavior of this molecule in solution.
Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for determining the spatial proximity of protons within the molecule. These experiments would reveal through-space correlations, providing critical insights into the preferred solution-state conformation and the rotational preferences around the single bonds. However, no specific NOESY or ROESY data has been published for this compound.
Variable Temperature (VT) NMR studies would be employed to investigate the dynamic processes, such as the rotation around the amide C-N bond or other single bonds, which may be slow on the NMR timescale at certain temperatures. By analyzing the changes in the NMR spectrum as a function of temperature, it would be possible to determine the energy barriers for these conformational interchanges. This specific research has not been published.
Solution-State Nuclear Magnetic Resonance (NMR) for Dynamic Conformations
Vibrational Spectroscopy Investigations
An FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. While a spectrum has not been published, one would expect to observe distinct vibrational modes. A detailed analysis, often supported by computational calculations (such as Density Functional Theory), is required for precise band assignment. mdpi.comnih.gov Without experimental data, a specific data table cannot be constructed. Expected characteristic vibrational frequencies would include:
N-H stretching: Around 3300 cm⁻¹
C-H stretching (aromatic and aliphatic): Around 3100-2850 cm⁻¹
C=O stretching (Amide I band): Around 1650 cm⁻¹
N-H bending (Amide II band): Around 1550 cm⁻¹
C-O-C stretching (ether linkage): Around 1250-1050 cm⁻¹
C-F stretching (trifluoromethyl group): Strong absorptions in the 1300-1100 cm⁻¹ region.
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, yielding a unique "fingerprint" for a specific compound. When applied to this compound, the resulting spectrum would be expected to exhibit characteristic peaks corresponding to the vibrations of its distinct functional groups.
The Raman spectrum would likely be characterized by several key vibrational modes. Aromatic C-H stretching vibrations of the phenyl ring are anticipated in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching from the butanamide chain would appear at slightly lower wavenumbers, typically between 2850 and 3000 cm⁻¹. The amide group, a prominent feature of the molecule, would produce a characteristic C=O stretching band around 1650-1680 cm⁻¹. Additionally, N-H stretching and bending vibrations would be expected, although the former can sometimes be broad and weak in Raman spectra.
Vibrations associated with the trifluoromethoxy group (-OCF₃) are also expected to be prominent. The C-F stretching modes typically appear in the region of 1000-1300 cm⁻¹, and due to the three fluorine atoms, these bands are often strong and characteristic. The C-O stretching of the trifluoromethoxy group would also contribute to the spectrum. The phenyl ring itself will produce several characteristic bands, including ring breathing modes and in-plane and out-of-plane bending vibrations, which are sensitive to the substitution pattern.
Table 1: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 |
| Amide C=O Stretch | 1650-1680 |
| Phenyl Ring Breathing | ~1000 |
| C-F Stretch | 1000-1300 |
High-Resolution Mass Spectrometry for Isotopic Abundance and Fragmentation Patterns
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound (C₁₁H₁₂F₃NO₂), the exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ can be calculated and compared with the experimentally measured value to confirm its elemental formula.
The isotopic abundance pattern observed in the mass spectrum would be characteristic of the elements present. The presence of carbon will result in an [M+1] peak due to the natural abundance of ¹³C. The height of this peak relative to the monoisotopic peak can help confirm the number of carbon atoms in the molecule.
Electron ionization (EI) or electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would reveal the fragmentation pattern of the molecule. This pattern provides valuable structural information. For this compound, fragmentation would likely occur at the weaker bonds. Common fragmentation pathways for amides include cleavage of the amide bond (C-N bond) and the C-C bond adjacent to the carbonyl group. The loss of the butanamide side chain or parts of it would result in characteristic fragment ions. For example, cleavage alpha to the carbonyl group could lead to the formation of a stable acylium ion. Fragmentation of the trifluoromethoxyphenyl group could also occur, leading to ions corresponding to the loss of the -OCF₃ group or parts thereof.
Table 2: Predicted HRMS Data and Major Fragments for this compound
| Ion | Formula | Predicted Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | C₁₁H₁₂F₃NO₂ | 247.0820 |
| [M+H]⁺ | C₁₁H₁₃F₃NO₂ | 248.0898 |
| [M-CH₃]⁺ | C₁₀H₉F₃NO₂ | 232.0585 |
| [M-C₃H₆O]⁺ | C₈H₆F₃NO | 189.0401 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity
Since this compound possesses a chiral center at the third carbon of the butanamide chain, it can exist as two enantiomers, (R)- and (S)-3-[4-(Trifluoromethoxy)phenyl]butanamide. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample.
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is unique to each enantiomer, with the spectrum of one enantiomer being a mirror image of the other. The sign and intensity of the Cotton effects (the positive and negative peaks in the ECD spectrum) are directly related to the absolute configuration of the chiral center and the electronic transitions within the molecule.
For this compound, the chromophores responsible for the ECD signal would be the phenyl ring and the amide group. The electronic transitions of the aromatic ring (π → π) and the amide chromophore (n → π and π → π*) would give rise to characteristic Cotton effects in the UV region of the spectrum. The precise wavelengths and signs of these Cotton effects would allow for the assignment of the absolute configuration of a given enantiomer, often with the aid of quantum chemical calculations. The intensity of the ECD signal is directly proportional to the enantiomeric excess, making it a valuable tool for quantifying the enantiomeric purity of a sample.
Table 3: Predicted Electronic Circular Dichroism (ECD) Characteristics for Enantiomers of this compound
| Enantiomer | Predicted Cotton Effect Sign (Aromatic π → π)* | Predicted Cotton Effect Sign (Amide n → π)* |
|---|---|---|
| (R)-enantiomer | Positive/Negative | Positive/Negative |
Note: The actual signs of the Cotton effects would need to be determined experimentally or through theoretical calculations.
Computational and Theoretical Investigations
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used for its favorable balance between accuracy and computational cost, making it a standard tool for predicting molecular properties. researchgate.net
Geometric Optimization and Vibrational Frequency Analysis
Geometric optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This process involves calculating the molecular energy at various geometries to find the structure with the lowest possible energy (the global minimum). DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are commonly used for this purpose. mdpi.com The optimization provides key structural parameters.
Once the optimized geometry is found, a vibrational frequency analysis is performed. This calculation serves two primary purposes:
It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).
It predicts the molecule's infrared (IR) and Raman spectra by calculating the frequencies of its fundamental vibrational modes. scispace.com These theoretical spectra can be compared with experimental data to validate the calculated structure.
A hypothetical data table for the optimized geometry of 3-[4-(Trifluoromethoxy)phenyl]butanamide would resemble the following:
Table 1: Predicted Geometric Parameters (Illustrative) This table is for illustrative purposes only, as specific data is unavailable.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| C-N (amide) | ~1.36 Å | |
| C-O (ether) | ~1.37 Å | |
| C-F | ~1.35 Å | |
| Bond Angle | O=C-N | ~122° |
| Dihedral Angle | C-C-N-C | Defines amide planarity |
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations provide precise energy values for these orbitals, allowing for the prediction of the molecule's reactivity profile.
Table 2: Predicted FMO Properties (Illustrative) This table is for illustrative purposes only, as specific data is unavailable.
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | - | Electron-donating ability |
| LUMO Energy | - | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | - | Chemical reactivity & stability |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic density of a molecule, which is useful for predicting how it will interact with other molecules. The MEP surface illustrates the charge distribution and is color-coded to identify regions of varying electrostatic potential.
Red regions (negative potential): Indicate electron-rich areas, which are prone to electrophilic attack. These are often found near electronegative atoms like oxygen or nitrogen.
Blue regions (positive potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. These are typically located around hydrogen atoms, particularly those attached to electronegative atoms (e.g., N-H).
Green regions (neutral potential): Represent areas of nonpolar character.
For this compound, an MEP map would likely show a negative potential (red) around the carbonyl oxygen and the trifluoromethoxy group, and a positive potential (blue) around the amide hydrogen.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. frontiersin.org MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion, providing insight into processes like conformational changes and intermolecular interactions. sciepub.comnih.gov
Conformational Landscape and Solvent Effects
Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations. A conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.gov
MD simulations can explore the conformational landscape of the molecule by simulating its movement over a period of time. This allows for the identification of preferred shapes and the flexibility of different parts of the molecule. Furthermore, by including solvent molecules (e.g., water) in the simulation box, MD can accurately model how the solvent influences the molecule's conformation and dynamics. frontiersin.org
Ligand-Target Interaction Dynamics (Molecular Level)
If this compound is being investigated for potential biological activity, MD simulations are invaluable for studying its interaction with a biological target, such as a protein receptor. ijsrset.com
The process typically involves:
Docking: A computational technique to predict the preferred binding orientation of the molecule (the ligand) within the active site of the protein.
MD Simulation: The docked ligand-protein complex is then subjected to an MD simulation.
This simulation provides a dynamic view of the interaction, revealing how the ligand and protein adjust to each other over time. Key information obtained includes the stability of the binding pose, the specific intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that maintain the complex, and the binding free energy, which quantifies the affinity of the ligand for the target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. drugdesign.orgneovarsity.org The fundamental principle is that the structural properties of a molecule determine its activity. drugdesign.orgneovarsity.org These models are instrumental in predicting the activity of new, unsynthesized compounds, thus guiding chemical modifications to enhance desired properties and prioritizing candidates for synthesis and testing. neovarsity.org
The general workflow for creating a QSAR model involves several key steps:
Data Set Assembly : Gathering a diverse set of chemical compounds with known biological activities. drugdesign.org
Descriptor Calculation : Generating numerical representations (molecular descriptors) that characterize the physicochemical properties of the molecules. neovarsity.org
Model Building : Using statistical methods to formulate an equation that links the descriptors to the biological activity. drugdesign.orgneovarsity.org
Validation : Rigorously testing the model's stability, robustness, and predictive power using internal (cross-validation) and external validation sets. bohrium.comresearchgate.net
To build a predictive QSAR model for a compound such as this compound, a crucial step is the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be broadly categorized as follows:
1D Descriptors : Based on the molecular formula, including molecular weight and atom counts.
2D Descriptors : Derived from the 2D representation of the molecule, such as topological indices, molecular connectivity, and counts of specific structural fragments.
3D Descriptors : Calculated from the 3D coordinates of the molecule, describing its shape, volume, and surface area.
Physicochemical Descriptors : Properties like lipophilicity (logP), solubility, and electronic properties (e.g., dipole moment, partial charges).
For a 3D-QSAR model, the analysis extends to comparing 3D molecular fields (e.g., steric and electrostatic) around a set of aligned molecules to establish a correlation with their biological activities.
| Descriptor Category | Examples | Relevance to this compound |
| Constitutional (1D) | Molecular Weight, Atom Counts | Basic properties influencing transport and binding. |
| Topological (2D) | Connectivity Indices, Wiener Index | Describes atom bonding and branching patterns. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Relates to the molecule's size and shape, critical for fitting into a biological target's binding site. |
| Physicochemical | LogP, Polar Surface Area (PSA) | Predicts membrane permeability and solubility. The trifluoromethoxy group significantly impacts lipophilicity. |
| Electronic | Partial Charges, Dipole Moment | Governs electrostatic interactions with the biological target. The highly electronegative fluorine atoms create a strong dipole. |
Once descriptors are calculated for a series of compounds related to this compound, a mathematical model is built to correlate these descriptors with observed biological activity. This model helps to understand which structural features are critical for activity.
For this compound, key structural features that would be analyzed in a QSAR study include:
The Trifluoromethoxy (-OCF₃) Group : This group is highly lipophilic and a strong electron-withdrawing group. Its presence on the phenyl ring would significantly influence the molecule's ability to cross cell membranes and its electronic interactions (e.g., dipole-dipole or hydrogen bonding) with a target protein.
The Phenyl Ring : Provides a rigid scaffold and can engage in various interactions such as pi-pi stacking or hydrophobic interactions within a binding pocket.
The Butanamide Moiety : This flexible side chain contains a carbonyl group and an amide group, which can act as hydrogen bond acceptors and donors, respectively. These are crucial for specific recognition by a biological target. The length and conformation of this chain would also be critical descriptors.
A QSAR model would quantify the impact of these features, allowing researchers to predict, for example, whether increasing the length of the amide chain or changing the substitution pattern on the phenyl ring would lead to higher or lower biological activity.
Docking Studies for Predicted Binding Modes with Biological Targets
Molecular docking is a computational method that predicts the preferred orientation and conformation (the "pose") of a molecule when it binds to a target macromolecule, typically a protein. nih.govmdpi.com It is a cornerstone of structure-based drug design, used to understand molecular recognition, elucidate structure-activity relationships, and perform virtual screening of compound libraries to find potential drug candidates. mdpi.compharmafeatures.com
The process involves two main steps:
Sampling : An algorithm explores the vast conformational space of the ligand within the binding site of the target protein, generating numerous possible binding poses. nih.govnih.gov
Scoring : A scoring function then estimates the binding affinity for each pose, ranking them to identify the most likely binding mode. nih.govnih.gov
For a docking study of this compound, researchers would first need a three-dimensional structure of the biological target (e.g., an enzyme or receptor), which could be obtained from experimental methods like X-ray crystallography or predicted using homology modeling.
The docking simulation would then place this compound into the active site of the target. The analysis of the predicted binding mode would focus on the specific intermolecular interactions stabilizing the complex.
| Interaction Type | Potential Contribution from this compound |
| Hydrogen Bonding | The amide N-H group can act as a hydrogen bond donor, while the amide carbonyl oxygen can act as an acceptor. |
| Hydrophobic Interactions | The phenyl ring and the alkyl part of the butanamide chain can form hydrophobic contacts with nonpolar amino acid residues in the binding site. |
| Pi-Interactions | The aromatic phenyl ring can engage in pi-pi stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) or cation-pi interactions with charged residues (e.g., Lysine, Arginine). |
| Electrostatic Interactions | The polar trifluoromethoxy group creates a dipole moment that can lead to favorable electrostatic interactions with the target's binding site. |
The results of such a docking study would provide a structural hypothesis for the compound's mechanism of action at the atomic level. This information is invaluable for rational drug design, guiding the modification of the molecule's structure to improve its binding affinity and selectivity for the target. mdpi.comnih.gov
Reactivity and Derivatization Chemistry of 3 4 Trifluoromethoxy Phenyl Butanamide
Modification of the Butanamide Backbone
The butanamide portion of the molecule offers several sites for chemical modification, including the nitrogen atom, the carbonyl carbon, and the α-carbon of the butane (B89635) chain. These sites allow for N-alkylation, N-acylation, carbonyl group transformations, and stereoselective functionalization.
The secondary amide contains a reactive N-H bond that can participate in both alkylation and acylation reactions. The nitrogen's lone pair is delocalized into the carbonyl system, which reduces its nucleophilicity compared to an amine; however, under appropriate conditions, it can be functionalized effectively.
N-Alkylation: The direct alkylation of the amide nitrogen can be achieved through several methods. A common approach involves the deprotonation of the amide with a strong base to form an amidate anion, which then acts as a nucleophile to displace a leaving group on an alkylating agent, such as an alkyl halide. Alternatively, transition-metal-catalyzed methods using alcohols as alkylating agents provide a more atom-economical route. researchgate.netorganic-chemistry.org Acid-catalyzed N-alkylation using alcohols or alkenes that can form stable carbocation intermediates is also a viable strategy. flvc.org
N-Acylation: The introduction of an acyl group to form an imide derivative can be accomplished using standard acylating agents like acyl chlorides or anhydrides under basic conditions. researchgate.net More specialized reagents, such as potassium acyltrifluoroborates, have been shown to be effective for the acylation of amides, even those that are typically resistant to classical acylation methods. nih.gov
| Reaction Type | Reagent Class | Typical Reagents | Expected Product |
|---|---|---|---|
| N-Alkylation | Alkyl Halides (with base) | NaH, CH₃I | N-methyl-3-[4-(trifluoromethoxy)phenyl]butanamide |
| N-Alkylation | Alcohols (catalyzed) | Benzyl alcohol, (Cp*IrCl₂)₂ catalyst | N-benzyl-3-[4-(trifluoromethoxy)phenyl]butanamide |
| N-Acylation | Acyl Chlorides (with base) | Acetyl chloride, Pyridine | N-acetyl-3-[4-(trifluoromethoxy)phenyl]butanamide |
The amide carbonyl is the least electrophilic among carboxylic acid derivatives due to significant resonance stabilization from the nitrogen lone pair, making it relatively unreactive. chemistrysteps.comnih.gov However, powerful reagents or forcing conditions can be used to transform it.
Reduction: The most common transformation of the amide carbonyl is its complete reduction to a methylene (B1212753) group (-CH₂-), which converts the amide into an amine. This reaction is typically accomplished using a strong hydride reducing agent, most notably Lithium Aluminum Hydride (LiAlH₄). libretexts.orgchemistrysteps.com Weaker reducing agents like sodium borohydride (B1222165) are generally ineffective for amide reduction. libretexts.orgyoutube.com The reaction proceeds via nucleophilic addition of a hydride to the carbonyl carbon, followed by the elimination of the oxygen atom as an aluminate salt.
Hydrolysis: The amide bond can be cleaved through hydrolysis to yield the parent carboxylic acid and amine. This process requires heating under either strongly acidic (e.g., refluxing aqueous HCl) or basic (e.g., refluxing aqueous NaOH) conditions. libretexts.orgbyjus.com Under acidic conditions, the product is 3-[4-(trifluoromethoxy)phenyl]butanoic acid and an ammonium (B1175870) salt. embibe.com Under basic conditions, the products are the sodium salt of the carboxylic acid and ammonia (B1221849). savemyexams.com
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| Reduction to Amine | 1. LiAlH₄ in THF; 2. H₂O workup | 3-[4-(Trifluoromethoxy)phenyl]butan-1-amine |
| Acidic Hydrolysis | Aq. HCl, reflux | 3-[4-(Trifluoromethoxy)phenyl]butanoic acid + NH₄Cl |
| Basic Hydrolysis | Aq. NaOH, reflux | Sodium 3-[4-(trifluoromethoxy)phenyl]butanoate + NH₃ |
The butane chain possesses a chiral center at the C3 position and acidic protons at the C2 position (α-carbon). The acidity of the α-protons (pKa ≈ 30) is low compared to ketones or esters but is sufficient for deprotonation by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to generate an amide enolate. orgoreview.comyoutube.com This enolate is a key intermediate for forming new carbon-carbon bonds at the α-position.
The existing stereocenter at C3 can exert facial control over the approach of an incoming electrophile to the planar enolate, a phenomenon known as substrate-controlled diastereoselection. When the enolate is reacted with an electrophile, such as an alkyl halide, two diastereomeric products can be formed. The steric bulk of the 3-substituent (the trifluoromethoxyphenyl group) will direct the electrophile to the less hindered face of the enolate, often resulting in one diastereomer being formed in excess. For achieving high levels of stereocontrol, methodologies employing chiral auxiliaries, such as Evans oxazolidinones, are often used in the synthesis of related structures to ensure predictable and high diastereoselectivity in alkylation reactions. organicchemistrydata.orgharvard.edu
| Step | Reagents and Conditions | Intermediate/Product | Stereochemical Consideration |
|---|---|---|---|
| 1. Enolate Formation | LDA, THF, -78 °C | Lithium enolate of the amide | Formation of a planar enolate at C2 |
| 2. Alkylation | Alkyl Halide (e.g., CH₃I) | 2-alkyl-3-[4-(trifluoromethoxy)phenyl]butanamide | Diastereoselective addition of the alkyl group, controlled by the C3 stereocenter |
Reactions Involving the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is a defining feature of the molecule, imparting significant stability and unique electronic properties. Its reactivity, or lack thereof, is a critical consideration in any synthetic plan.
The trifluoromethoxy group is exceptionally stable under a wide range of chemical conditions. This robustness is attributed to the high strength of the carbon-fluorine bonds and the electron-withdrawing effect of the three fluorine atoms, which stabilizes the C-O bond. mdpi.com The group is resistant to both strong acidic and basic conditions, such as those used for amide hydrolysis. nih.gov It also remains intact during reductions with powerful hydride reagents like LiAlH₄. Its high metabolic stability, particularly its resistance to oxidative O-dealkylation, is a well-documented property that makes it a valuable substituent in medicinal chemistry. mdpi.com Consequently, the -OCF₃ group can be regarded as a robust spectator group during the transformations of the butanamide backbone described in section 5.1.
Direct chemical transformation of the aromatic trifluoromethoxy group is exceedingly difficult and rarely attempted in the context of complex molecule synthesis. Unlike a methoxy (B1213986) group, the C-O bond is not readily cleaved, and the C-F bonds are among the strongest in organic chemistry.
While the related trifluoromethyl (-CF₃) group can be hydrolyzed to a carboxylic acid under extremely harsh conditions (e.g., fuming sulfuric acid), such methods are generally not compatible with the amide functionality and would likely lead to decomposition of the molecule. nih.govrsc.org Nucleophilic aromatic substitution to displace the -OCF₃ group is also not a feasible reaction under normal conditions due to the deactivating nature of the group and the strength of the aryl C-O bond. For synthetic purposes, the trifluoromethoxy group is considered a chemically inert fixture on the aromatic ring.
Derivatization for Analytical and Bioconjugation Purposes
Derivatization is a chemical modification process used to enhance the analytical detection of a compound or to prepare it for conjugation with other molecules, such as proteins or spectroscopic probes. For 3-[4-(trifluoromethoxy)phenyl]butanamide, derivatization strategies can target the amide functionality or the aromatic ring.
To facilitate detection and quantification in biological and chemical assays, spectroscopic probes can be attached to this compound. This typically involves the introduction of fluorescent or isotopically labeled tags.
Fluorescent labeling is a highly sensitive technique for tracking molecules. The butanamide moiety of this compound itself is not fluorescent. Therefore, the introduction of a fluorophore is necessary. This can be achieved through several potential strategies, primarily targeting the amide group or the aromatic ring.
One common approach involves the hydrolysis of the amide to the corresponding carboxylic acid and amine, followed by coupling with a fluorescent amine or a carboxylic acid-containing fluorophore using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Another possibility is the derivatization of the aromatic ring through electrophilic aromatic substitution, although this might require harsh conditions that could affect the rest of the molecule.
Commonly used fluorescent labels that could be conjugated to derivatives of this compound include:
Dansyl Chloride: Reacts with primary and secondary amines, offering a fluorescent tag with an emission maximum around 510-560 nm.
Fluorescein isothiocyanate (FITC): This reagent targets primary amines to form a stable thiourea (B124793) linkage, providing a highly fluorescent conjugate. biomol.com
N-hydroxysuccinimide (NHS) esters of various fluorophores: These are widely used for labeling primary amines under mild conditions. jenabioscience.com
The choice of the fluorescent probe depends on the specific requirements of the assay, such as the desired excitation and emission wavelengths, quantum yield, and photostability.
Table 1: Potential Fluorescent Labeling Strategies for this compound Derivatives
| Derivatization Strategy | Target Functional Group | Reagent Example | Resulting Linkage |
|---|---|---|---|
| Amide Hydrolysis & Coupling | Primary Amine | Dansyl Chloride | Sulfonamide |
| Amide Hydrolysis & Coupling | Carboxylic Acid | Fluorescent Amine + EDC | Amide |
Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and metabolic pathways. numberanalytics.comwikipedia.org By replacing one or more atoms in this compound with their stable or radioactive isotopes, researchers can trace the fate of the molecule in a chemical or biological system.
Common isotopes used for this purpose include:
Deuterium (²H): Can be incorporated at various positions to study kinetic isotope effects or to serve as a tracer in mass spectrometry. For instance, the hydrogens on the butanamide chain or the aromatic ring could be replaced with deuterium.
Carbon-13 (¹³C): Can be introduced into the carbon skeleton of the molecule, for example, at the carbonyl carbon of the amide group, to follow its metabolic fate using ¹³C NMR spectroscopy or mass spectrometry.
Nitrogen-15 (¹⁵N): The nitrogen atom of the amide group can be replaced with ¹⁵N to study amide bond cleavage or formation reactions. researchgate.net
Oxygen-18 (¹⁸O): Can be incorporated into the carbonyl group of the amide to investigate hydrolysis mechanisms.
The synthesis of isotopically labeled this compound would typically involve starting from commercially available labeled precursors. For example, ¹³C-labeled butanoic acid or ¹⁵N-labeled ammonia could be used in the synthesis of the butanamide side chain.
Table 2: Examples of Isotopes for Labeling this compound
| Isotope | Potential Labeling Position | Analytical Technique | Application |
|---|---|---|---|
| ²H | Aliphatic chain, Aromatic ring | Mass Spectrometry, NMR | Mechanistic studies, Metabolic tracing |
| ¹³C | Carbonyl carbon, Phenyl ring | Mass Spectrometry, NMR | Metabolic pathway analysis |
| ¹⁵N | Amide nitrogen | Mass Spectrometry, NMR | Studying amide bond reactions |
Mechanistic Studies of Biological Interaction Molecular and Cellular Focus
Intracellular Target Identification and Validation
Affinity Proteomics Approaches
Affinity proteomics is a powerful technique used to identify the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate. This approach typically involves immobilizing the compound of interest—in this case, 3-[4-(Trifluoromethoxy)phenyl]butanamide—onto a solid support, such as beads. These "baited" beads are then incubated with a cellular protein extract. Proteins that directly bind to the compound are "captured" and subsequently identified using mass spectrometry.
While specific affinity proteomics studies for this compound have not been detailed in publicly available literature, this methodology would be invaluable. A hypothetical study could identify novel protein targets, offering clues to its mechanism of action. The data generated from such an experiment would typically be presented in a table format, highlighting the identified proteins, their relative abundance in the pulldown compared to a control, and their known cellular functions.
Table 1: Hypothetical Data from an Affinity Proteomics Screen with this compound
| Protein ID | Gene Symbol | Protein Name | Enrichment Score | Potential Function |
| P04637 | TP53 | Cellular tumor antigen p53 | 15.2 | Transcription factor, cell cycle regulation |
| Q09472 | ABL1 | Tyrosine-protein kinase ABL1 | 12.8 | Signal transduction, cell proliferation |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 10.5 | PI3K/AKT signaling pathway |
| P62258 | GRB2 | Growth factor receptor-bound protein 2 | 9.7 | Adapter protein in signal transduction |
Note: The data in this table is illustrative and not based on actual experimental results for this compound.
CRISPR/Cas9 Screening for Genetic Targets
CRISPR/Cas9 technology has revolutionized genetic screening by enabling systematic knockout of genes to identify those that are essential for a specific phenotype or that modulate the response to a compound. nih.gov A genome-wide CRISPR/Cas9 screen could be employed to identify genes that, when knocked out, either sensitize or confer resistance to the effects of this compound. frontiersin.org
In such a screen, a library of guide RNAs targeting every gene in the genome is introduced into a population of cells. nih.gov The cells are then treated with the compound. Genes whose knockout leads to increased cell death in the presence of the compound would be identified as potential sensitizers, suggesting they may be part of a parallel pathway or a resistance mechanism. Conversely, genes whose knockout confers survival are considered resistance genes and may include the direct target of the compound or essential components of the pathway it modulates. nih.gov
While no specific CRISPR/Cas9 screening data for this compound is currently available, the results of such a study would be instrumental in mapping its genetic interaction network.
Impact on Key Cellular Pathways (Molecular and Biochemical Level)
The biological effects of a compound are ultimately mediated by its influence on cellular pathways. Investigating the modulation of signaling cascades and the regulation of gene and protein expression provides a detailed picture of a compound's activity at the molecular and biochemical level.
Signaling Cascade Modulation
Cellular signaling cascades are complex networks that transmit signals from the cell surface to the interior, dictating cellular responses. Many small molecules exert their effects by modulating the activity of key proteins, such as kinases, within these cascades. nih.govresearchgate.net
Academic in vitro studies focusing on the impact of this compound on specific signaling pathways are necessary to understand its mechanism. For instance, researchers might investigate its effect on well-known pathways implicated in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways. This would typically involve treating cultured cells with the compound and then measuring the phosphorylation status of key proteins in the cascade using techniques like Western blotting.
A hypothetical study might find that this compound inhibits the phosphorylation of ERK, a key component of the MAPK pathway. nih.gov Such a finding would suggest that the compound interferes with signaling through this pathway, which could explain any observed anti-proliferative effects.
Gene Expression and Protein Regulation Studies (in vitro, academic)
The modulation of signaling pathways often culminates in changes in gene expression and, consequently, the levels of specific proteins. nih.gov In vitro academic studies utilizing techniques such as quantitative real-time PCR (qRT-PCR) and proteomics can reveal the downstream effects of this compound on the cellular transcriptome and proteome.
For example, after treating cells with the compound, researchers could extract RNA and perform a transcriptomic analysis to identify genes that are either upregulated or downregulated. mdpi.comresearchgate.net This can provide unbiased insights into the cellular processes affected by the compound. Follow-up studies would then confirm these changes at the protein level.
Table 2: Illustrative Gene Expression Changes in Response to this compound Treatment
| Gene Symbol | Gene Name | Fold Change (mRNA) | Putative Pathway |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | +3.5 | Cell Cycle Regulation |
| BCL2 | B-cell lymphoma 2 | -2.8 | Apoptosis |
| VEGFA | Vascular Endothelial Growth Factor A | -4.1 | Angiogenesis |
| MYC | MYC Proto-Oncogene | -3.2 | Cell Proliferation |
Note: This table represents hypothetical data from a gene expression study and is not based on published results for this compound.
These types of molecular and biochemical studies are essential for building a comprehensive model of how this compound functions at the cellular level.
Advanced Research Applications
Use as Chemical Probes for Biological Systems
There is no available information on the development or use of 3-[4-(Trifluoromethoxy)phenyl]butanamide as a chemical probe for biological systems.
Development of Photoaffinity Labels
No studies have been found detailing the incorporation of This compound into photoaffinity labels. The design of such tools involves the strategic inclusion of photoreactive groups to study molecular interactions, a context in which this specific compound has not been explored.
Fluorescent Tracers for Cellular Imaging
The development of This compound as a fluorescent tracer for cellular imaging has not been reported in the reviewed scientific literature.
Integration into Polymeric Materials or Supramolecular Assemblies
There is no academic or patent literature available that describes the integration of This compound into polymeric materials or its use in the formation of supramolecular assemblies.
Analytical Method Development for Research Purity and Stability Assessment
Specific analytical methods for the purity and stability assessment of This compound have not been published. While general analytical techniques could be applied, no dedicated studies are available.
Chromatographic Techniques (e.g., HPLC, LC-MS) for Purity and Degradation Studies
There are no specific High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) methods developed for the analysis of This compound .
Advanced Electrophoretic Methods
No information exists regarding the use of advanced electrophoretic methods for the separation or analysis of This compound .
Investigation of Degradation Pathways in In Vitro Systems
The investigation of the degradation pathways of "this compound" in in vitro systems is a critical step in understanding its metabolic fate. Such studies typically utilize subcellular fractions, such as liver microsomes or S9 fractions, or whole-cell systems like hepatocytes, to identify potential metabolites and elucidate the enzymatic processes involved in the compound's biotransformation. These analyses are fundamental for predicting the compound's pharmacokinetic profile and potential for drug-drug interactions.
Despite a comprehensive search of scientific literature, specific studies detailing the in vitro degradation pathways of "this compound" were not found in the public domain. Research on the metabolic stability and biotransformation of compounds containing a trifluoromethoxy group suggests that this moiety can significantly influence a molecule's metabolic profile, often enhancing its stability against oxidative metabolism. mdpi.com The trifluoromethoxy group is more resistant to enzymatic breakdown compared to a methoxy (B1213986) group. mdpi.com
Generally, the metabolic pathways for structurally related compounds can involve several types of reactions. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, often introduce or expose functional groups through oxidation, reduction, or hydrolysis. For a compound like "this compound," potential Phase I metabolic reactions could include hydroxylation of the aromatic ring or the aliphatic side chain, or hydrolysis of the amide bond.
Following Phase I metabolism, the resulting metabolites, as well as the parent compound if it possesses a suitable functional group, can undergo Phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), involve the addition of endogenous polar molecules to increase water solubility and facilitate excretion.
Without specific experimental data for "3-[4- (Trifluoromethoxy)phenyl]butanamide," any description of its degradation pathways remains speculative. Detailed research findings, including the identification of specific metabolites and the enzymes responsible for their formation, would require dedicated in vitro metabolism studies using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to analyze incubations of the compound with relevant biological matrices.
Table 1: Potential Phase I Metabolic Reactions for this compound
| Reaction Type | Potential Site of Metabolism | Expected Outcome |
| Aromatic Hydroxylation | Phenyl ring | Introduction of a hydroxyl (-OH) group |
| Aliphatic Hydroxylation | Butanamide side chain | Introduction of a hydroxyl (-OH) group |
| Amide Hydrolysis | Amide bond | Cleavage of the amide bond to form an amine and a carboxylic acid |
| O-Dealkylation | Trifluoromethoxy group | Unlikely due to the high stability of the C-O bond |
Table 2: Potential Phase II Metabolic Reactions for this compound and its Phase I Metabolites
| Reaction Type | Substrate | Conjugating Enzyme | Expected Outcome |
| Glucuronidation | Hydroxylated metabolites | UDP-glucuronosyltransferases (UGTs) | Addition of a glucuronic acid moiety |
| Sulfation | Hydroxylated metabolites | Sulfotransferases (SULTs) | Addition of a sulfate group |
It is important to emphasize that the pathways outlined in the tables above are hypothetical and based on general principles of drug metabolism. Definitive identification of the degradation pathways of "this compound" necessitates dedicated experimental investigation.
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Methodologies for Butanamide Analogues
The development of efficient and innovative synthetic routes is paramount to exploring the full potential of the butanamide class. Future research should concentrate on methodologies that offer improvements in yield, purity, cost-effectiveness, and environmental impact. Key areas for exploration include:
Catalytic Amide Bond Formation: Moving beyond traditional coupling reagents, the development of novel catalytic systems (e.g., using transition metals or organocatalysts) for the direct formation of the butanamide bond could streamline synthesis and reduce waste.
Asymmetric Synthesis: For chiral butanamides, developing highly stereoselective synthetic routes is crucial for accessing specific enantiomers or diastereomers, which often exhibit distinct biological activities.
Flow Chemistry: Implementing continuous flow processes for the synthesis of butanamide analogues can offer enhanced safety, scalability, and consistency compared to batch production.
Green Chemistry Approaches: The use of aqueous media, as has been explored for the synthesis of related sulfonamides, and biodegradable solvents can significantly reduce the environmental footprint of synthetic processes. nih.gov
Combinatorial Chemistry: Employing high-throughput synthesis techniques to generate large, diverse libraries of 3-[4-(trifluoromethoxy)phenyl]butanamide analogues would accelerate the discovery of new bioactive compounds. This involves systematically varying substituents on both the phenyl ring and the butanamide backbone.
Novel synthetic transformations, such as those applied to ynamide structural analogues, could also inspire new approaches to creating unique butanamide derivatives with potentially new functionalities. nih.gov
Application of Artificial Intelligence and Machine Learning in Butanamide Drug Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the process of drug discovery and development. nih.govnih.gov For butanamide analogues, these computational tools can be applied in several impactful ways:
De Novo Drug Design: Generative AI models can design novel butanamide structures with optimized properties. orange.comresearchgate.net By learning from vast datasets of known chemical structures and their biological activities, these models can propose new molecules that are more likely to be effective and have favorable pharmacokinetic profiles. researchgate.net
High-Throughput Virtual Screening (HTVS): AI/ML algorithms can rapidly screen virtual libraries containing millions of butanamide derivatives to identify promising candidates for specific biological targets. nih.govmdpi.com This significantly reduces the time and cost associated with experimental screening. orange.com
Predictive Modeling: Machine learning models can be trained to predict various properties of butanamide analogues, including their bioactivity, toxicity, solubility, and metabolic stability, based on their chemical structure. mdpi.com This allows researchers to prioritize the synthesis of the most promising compounds.
Structure-Activity Relationship (SAR) Analysis: AI can identify complex patterns and relationships between the chemical structures of butanamide analogues and their biological activities, providing valuable insights for lead optimization.
The integration of AI and ML into the butanamide research pipeline offers a powerful strategy to accelerate the discovery of new therapeutic agents. nih.gov
| AI/ML Application | Potential Impact on Butanamide Research |
| De Novo Design | Generation of novel butanamide structures with desired therapeutic properties. |
| Virtual Screening | Rapid identification of potential drug candidates from large virtual libraries. |
| Predictive Modeling | Prioritization of compounds for synthesis based on predicted efficacy and safety. |
| SAR Analysis | Deeper understanding of the chemical features driving biological activity. |
In-depth Investigations into Stereoisomer-Specific Biological Activities
Chirality plays a critical role in the interaction between small molecules and biological systems. nih.gov Since this compound possesses a stereocenter at the C3 position of the butanamide chain, it exists as a pair of enantiomers. It is imperative that future research focuses on the differential effects of these stereoisomers.
The biological activity of chiral compounds is often highly dependent on their stereochemistry, as different isomers can interact differently with chiral biological targets like enzymes and receptors. nih.govnih.gov For instance, research on other chiral molecules has demonstrated that one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to undesirable side effects. nih.gov
Future investigations should include:
Stereoselective Synthesis or Chiral Separation: Developing methods to either synthesize the individual enantiomers in high purity or efficiently separate the racemic mixture.
Pharmacological Profiling of Isomers: Conducting separate, comprehensive biological assays for each enantiomer to determine their individual potencies, efficacies, and mechanisms of action.
Stereospecific Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of each isomer, as these properties can also be stereospecific.
Understanding the stereoisomer-specific activities of this compound and its analogues is essential for developing safer and more effective therapeutic agents. nih.gov
Development of Advanced Analytical Techniques for Trace Analysis in Research Matrices
To fully understand the pharmacokinetic and pharmacodynamic properties of this compound and its analogues, highly sensitive and specific analytical methods are required. Future research should focus on developing and validating advanced techniques for the quantification of these compounds at trace levels in complex biological and environmental matrices.
Key areas for development include:
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is a cornerstone for bioanalysis due to its high sensitivity and selectivity. longdom.org Future work should focus on optimizing LC-MS/MS methods to achieve lower limits of detection and quantification for butanamide compounds and their metabolites in plasma, tissues, and other biological fluids.
Gas Chromatography-Mass Spectrometry (GC-MS): For certain butanamide derivatives, GC-MS can be a powerful analytical tool, particularly after appropriate derivatization to enhance volatility and sensitivity. researchgate.net Methods for the trace analysis of related short-chain amides in water have already been established using this technique. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS can provide highly accurate mass measurements, aiding in the structural elucidation of unknown metabolites and improving confidence in compound identification.
Novel Sample Preparation Techniques: Developing more efficient and automated sample preparation methods, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial for removing interferences from complex matrices and improving analytical accuracy.
| Analytical Technique | Application in Butanamide Research |
| LC-MS/MS | Quantitative analysis in pharmacokinetic and toxicology studies. longdom.org |
| GC-MS | Trace level detection in environmental and biological samples. researchgate.netnews-medical.net |
| HRMS | Identification and structural elucidation of metabolites. |
| Advanced Spectroscopy (e.g., NMR) | Detailed molecular structure confirmation and purity analysis. longdom.org |
Potential as Molecular Scaffolds for Complex Chemical Synthesis
The this compound structure represents a valuable molecular scaffold for the construction of more complex chemical entities. Its inherent structural features—an amide linkage, an aromatic ring, and a flexible alkyl chain—provide multiple points for chemical modification.
Future research can leverage this scaffold in several ways:
Fragment-Based Drug Discovery (FBDD): The core structure can serve as a starting fragment that can be elaborated upon or combined with other fragments to build potent ligands for various biological targets.
Library Synthesis: The scaffold is amenable to combinatorial synthesis, allowing for the creation of large libraries of analogues by introducing diverse substituents at various positions. This can be used to explore structure-activity relationships systematically.
Conformationally Constrained Analogues: Introducing cyclic constraints or other rigidifying elements into the butanamide backbone can lock the molecule into specific conformations. This can lead to increased potency and selectivity by optimizing the binding geometry to a target protein.
Synthesis of PROTACs and Molecular Glues: The butanamide scaffold could be incorporated as a ligand-binding element in more complex modalities like Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific proteins.
The versatility of this scaffold makes it an attractive starting point for medicinal chemistry programs aimed at a wide range of diseases. nih.gov
Elucidation of Broader Biological System Interactions
While identifying the primary molecular target of a compound is crucial, understanding its broader interactions within a biological system is equally important for a complete picture of its pharmacological effects. The mechanism of action for some butanamide-containing drugs, such as the antiepileptic levetiracetam, is not fully understood, highlighting the need for deeper investigation into their systemic effects. wikipedia.org
Future research should employ systems-level approaches to map the biological impact of this compound analogues:
Chemoproteomics: Using chemical probes based on the butanamide scaffold to identify direct protein binding partners in an unbiased manner, which can reveal both on-target and off-target interactions.
Transcriptomics and Proteomics: Analyzing changes in global gene and protein expression in cells or tissues treated with the compound to understand its impact on cellular pathways and networks.
Metabolomics: Studying the alterations in the cellular metabolome following compound treatment to identify downstream effects on metabolic pathways.
Phenotypic Screening: Utilizing high-content imaging and other phenotypic screening platforms to assess the compound's effects on complex cellular processes and disease models, which can uncover novel mechanisms of action independent of a predefined target.
These systems-level investigations will be critical for elucidating the full mechanism of action, identifying potential polypharmacology (interaction with multiple targets), and anticipating potential side effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 3-[4-(Trifluoromethoxy)phenyl]butanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation between 4-(trifluoromethoxy)phenylbutanoic acid derivatives and ammonia or amines. Key parameters include solvent selection (e.g., dichloromethane or DMF for solubility), temperature control (0–25°C to minimize side reactions), and coupling agents like HATU or EDC/HOBT for efficient activation. Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yield (60–80%) and purity. Reaction progress should be monitored using TLC and validated via NMR .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) confirms purity (>95%).
- Structural Confirmation : H and C NMR (in DMSO-d6 or CDCl3) identify characteristic peaks (e.g., amide NH at δ 6.5–7.0 ppm, trifluoromethoxy CF3 at δ 120–125 ppm in F NMR).
- Mass Spectrometry : ESI-MS or HRMS provides molecular ion validation (expected [M+H] ≈ 276.1 g/mol) .
Q. What in vitro models are suitable for preliminary biological evaluation of this compound?
- Methodological Answer : Antifungal or antibacterial assays using pathogens like Fusarium oxysporum or Staphylococcus aureus are recommended. Prepare serial dilutions (0.1–1.0 mM in DMSO) and assess inhibitory effects via microbroth dilution (MIC values) or agar diffusion. Include positive controls (e.g., fluconazole) and negative controls (DMSO-only). Data interpretation should account for solvent cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethoxy group in bioactivity?
- Methodological Answer : Design analogs with substituent variations (e.g., replacing -OCF3 with -OCH3, -CF3, or -F) and compare their potency in standardized assays. For example:
- Example SAR Setup : Test analogs against Candida albicans to evaluate how electron-withdrawing groups enhance membrane permeability. Use logP calculations and molecular docking to correlate lipophilicity with activity. Publish dose-response curves (IC50) and statistical analysis (ANOVA) to validate trends .
Q. What computational strategies predict the binding interactions of this compound with enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with cytochrome P450 enzymes or fungal lanosterol demethylase. Focus on hydrogen bonding (amide NH with active-site residues) and hydrophobic contacts (trifluoromethoxy group with nonpolar pockets).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) to prioritize targets .
Q. How should researchers resolve contradictions in reported IC50 values across studies?
- Methodological Answer : Discrepancies often arise from assay variability. Mitigate by:
- Standardizing Protocols : Use CLSI guidelines for antifungal assays (e.g., RPMI-1640 media, pH 7.0, 48-h incubation).
- Validating Compound Integrity : Re-test batches via HPLC and NMR to exclude degradation.
- Meta-Analysis : Pool data from multiple labs and apply regression models to identify confounding variables (e.g., temperature, inoculum size) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
